molecular formula C19H19N3O4 B2987970 3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-26-4

3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2987970
CAS RN: 866016-26-4
M. Wt: 353.378
InChI Key: FYTZNPNQFSODAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Topoisomerase-I Targeting and Cytotoxicity

Nitro and Amino Substitution Effects : The study by Singh et al. (2003) focused on derivatives with nitro substituents in the D-ring, highlighting their potent TOP1-targeting activity and pronounced antitumor activity. This research provides insights into the structural modifications enhancing biological activity and cytotoxicity, relevant for anticancer drug design Singh et al., 2003.

2. Antibiotic and Enzyme Inhibition Potential

Spectral Analysis and Pharmacological Study : The work by Rasool et al. (2016) synthesized molecules bearing multiple functional groups to study their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity, highlighting the multifaceted potential of such compounds in addressing microbial resistance and inflammation Rasool et al., 2016.

3. Biological Assessment and Molecular Docking

Oxadiazole Derivatives' Bioactivity : The investigation by Virk et al. (2023) into 1,3,4-oxadiazole derivatives sandwiched by azinane and acetamides supported by molecular docking and BSA binding studies demonstrates the broad applicability of such compounds in drug research for enhancing bioactivity potential against various bacterial strains and enzymes Virk et al., 2023.

4. Multistep Synthesis Routes

Bohlmann-Rahtz Heteroannulation Reactions : Research by Bagley et al. (2005) on the synthesis of dimethyl sulfomycinamate showcases advanced synthetic routes involving heteroannulation, pertinent for the construction of complex molecular architectures in pharmaceutical chemistry Bagley et al., 2005.

5. Antimicrobial and Anti-inflammatory Activities

Heterocycles Derived from Nitroindole Carbohydrazides : Narayana et al. (2009) explored the synthesis and evaluation of heterocycles derived from nitroindole carbohydrazides for antimicrobial, anti-inflammatory, and antiproliferative activities, highlighting the therapeutic potential of such compounds in treating infections and inflammation Narayana et al., 2009.

properties

IUPAC Name

10-(3,4-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-4-5-13(8-12(11)2)21-18(23)20-16-10-19(21,3)26-17-7-6-14(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTZNPNQFSODAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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